

# Spectroscopic Data of 1-(4-Bromo-2-methylphenyl)ethanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Bromo-2-methylphenyl)ethanone

Cat. No.: B1291378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(4-Bromo-2-methylphenyl)ethanone** is an aromatic ketone of interest in organic synthesis and medicinal chemistry. Its structural characterization is crucial for confirming its identity and purity. This technical guide provides a summary of the expected spectroscopic data for this compound based on analogous structures and general spectroscopic principles. While specific experimental data for **1-(4-Bromo-2-methylphenyl)ethanone** is not readily available in public databases, this guide offers predicted values and general experimental protocols for its analysis.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-(4-Bromo-2-methylphenyl)ethanone**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **1-(4-Bromo-2-methylphenyl)ethanone**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 2.5	Singlet	3H	-COCH <sub>3</sub>
~ 2.4	Singlet	3H	Ar-CH <sub>3</sub>
~ 7.3 - 7.6	Multiplet	3H	Aromatic Protons

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1-(4-Bromo-2-methylphenyl)ethanone**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 200	C=O
~ 140	Aromatic C-Br
~ 138	Aromatic C-CH <sub>3</sub>
~ 132	Aromatic CH
~ 130	Aromatic CH
~ 128	Aromatic CH
~ 125	Aromatic C-C=O
~ 30	-COCH <sub>3</sub>
~ 21	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-(4-Bromo-2-methylphenyl)ethanone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3050	Medium	Aromatic C-H stretch
~ 2920	Medium	Aliphatic C-H stretch
~ 1685	Strong	C=O stretch (conjugated)
~ 1590, 1470	Medium-Strong	Aromatic C=C stretch
~ 1250	Strong	C-C(=O)-C stretch
~ 820	Strong	C-H out-of-plane bend
~ 600	Medium	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(4-Bromo-2-methylphenyl)ethanone**

m/z	Relative Intensity	Assignment
212/214	High	[M] <sup>+</sup> and [M+2] <sup>+</sup> (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
197/199	High	[M-CH <sub>3</sub> ] <sup>+</sup>
170/172	Medium	[M-C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
118	Medium	[M-Br-CO] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
43	High	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Bromo-2-methylphenyl)ethanone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Use a 400 MHz or higher field NMR spectrometer.
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- <sup>13</sup>C NMR Acquisition:
  - Use a broadband probe to acquire the proton-decoupled <sup>13</sup>C NMR spectrum.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR.
  - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

## Infrared (IR) Spectroscopy

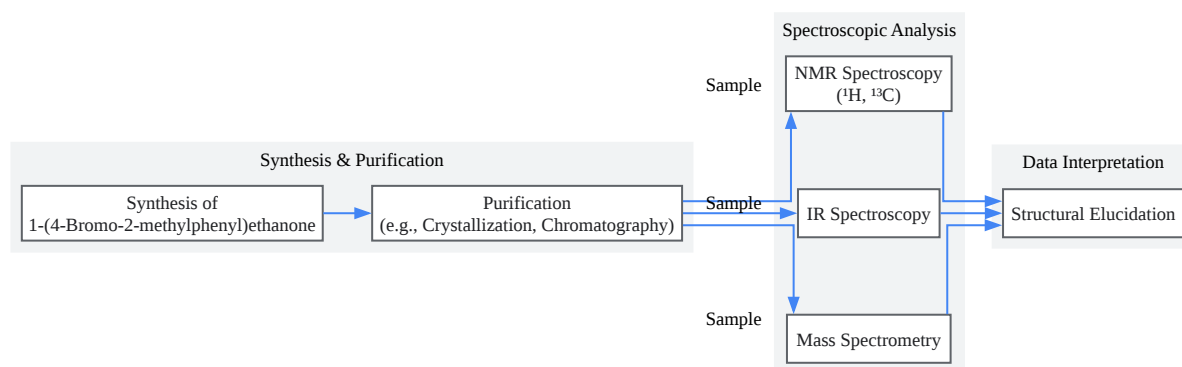
- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
  - Typically, scan the region from 4000 to 400 cm<sup>-1</sup>.
  - Collect a background spectrum of the empty sample holder before running the sample.

## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Gas Chromatography (GC-MS) or direct infusion.
- Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-(4-Bromo-2-methylphenyl)ethanone**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 1-(4-Bromo-2-methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291378#1-4-bromo-2-methylphenyl-ethanone-spectroscopic-data>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)